molecular formula C22H22BrNO2 B11607443 3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid

3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B11607443
M. Wt: 412.3 g/mol
InChI Key: PZKUCBHLMLISTD-UHFFFAOYSA-N
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Description

3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group and a propanoic acid moiety attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    3-{5-(4-chlorophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    3-{5-(4-fluorophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid: Similar structure with a fluorophenyl group instead of a bromophenyl group.

    3-{5-(4-methylphenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid: Similar structure with a methylphenyl group instead of a bromophenyl group.

Uniqueness

The presence of the bromophenyl group in 3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid imparts unique chemical and physical properties, such as increased reactivity and potential for halogen bonding. These features may enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)-1-(4-propan-2-ylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H22BrNO2/c1-15(2)16-5-9-19(10-6-16)24-20(12-14-22(25)26)11-13-21(24)17-3-7-18(23)8-4-17/h3-11,13,15H,12,14H2,1-2H3,(H,25,26)

InChI Key

PZKUCBHLMLISTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O

Origin of Product

United States

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